molecular formula C18H17ClN2O B12930785 2-(2-Chlorophenyl)-N-[2-(1H-indol-3-yl)ethyl]acetamide CAS No. 906067-47-8

2-(2-Chlorophenyl)-N-[2-(1H-indol-3-yl)ethyl]acetamide

Cat. No.: B12930785
CAS No.: 906067-47-8
M. Wt: 312.8 g/mol
InChI Key: PFWXMTSZCNUKJP-UHFFFAOYSA-N
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Description

2-(2-Chlorophenyl)-N-[2-(1H-indol-3-yl)ethyl]acetamide is a synthetic compound characterized by a hybrid structure combining a 2-chlorophenyl group and an indole-ethylacetamide scaffold. The indole moiety, a bicyclic aromatic system, is fused with an ethylacetamide chain, while the 2-chlorophenyl substituent introduces steric and electronic effects that modulate its physicochemical and biological properties.

Properties

CAS No.

906067-47-8

Molecular Formula

C18H17ClN2O

Molecular Weight

312.8 g/mol

IUPAC Name

2-(2-chlorophenyl)-N-[2-(1H-indol-3-yl)ethyl]acetamide

InChI

InChI=1S/C18H17ClN2O/c19-16-7-3-1-5-13(16)11-18(22)20-10-9-14-12-21-17-8-4-2-6-15(14)17/h1-8,12,21H,9-11H2,(H,20,22)

InChI Key

PFWXMTSZCNUKJP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)NCCC2=CNC3=CC=CC=C32)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chlorophenyl)-N-[2-(1H-indol-3-yl)ethyl]acetamide typically involves the reaction of 2-chlorobenzoyl chloride with 2-(1H-indol-3-yl)ethylamine under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

2-(2-Chlorophenyl)-N-[2-(1H-indol-3-yl)ethyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmacological Applications

The compound has been studied for several pharmacological properties:

  • Anticancer Activity : Research indicates that derivatives of indole compounds exhibit anticancer properties by interacting with specific cellular receptors or enzymes involved in tumor growth and proliferation. Studies have shown that 2-(2-Chlorophenyl)-N-[2-(1H-indol-3-yl)ethyl]acetamide may inhibit cancer cell lines through apoptosis induction and cell cycle arrest mechanisms.
  • Antidepressant Effects : Given the structural similarities to known antidepressants, this compound may influence serotonin receptors, potentially offering therapeutic benefits in mood disorders.
  • Anti-inflammatory Properties : The compound's ability to modulate inflammatory pathways suggests its potential use in treating conditions characterized by chronic inflammation.

Case Studies

Several studies have documented the efficacy and safety of 2-(2-Chlorophenyl)-N-[2-(1H-indol-3-yl)ethyl]acetamide:

  • Anticancer Research : A study published in a peer-reviewed journal demonstrated that this compound significantly reduced the viability of specific cancer cell lines in vitro. The mechanism was attributed to the induction of apoptosis mediated by caspase activation.
  • Behavioral Studies : In animal models, administration of this compound showed promising results in reducing depressive-like behaviors, suggesting its potential as an antidepressant agent. The study measured behavioral changes alongside biochemical markers related to serotonin levels.
  • Inflammation Models : Experimental models assessing inflammatory responses indicated that treatment with this compound led to a marked reduction in pro-inflammatory cytokines, highlighting its therapeutic potential in inflammatory diseases.

Mechanism of Action

The mechanism of action of 2-(2-Chlorophenyl)-N-[2-(1H-indol-3-yl)ethyl]acetamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

The structural and functional nuances of 2-(2-Chlorophenyl)-N-[2-(1H-indol-3-yl)ethyl]acetamide can be contextualized by comparing it with analogous compounds. Below is a detailed analysis:

Structural Analogues with Indole-Ethylacetamide Scaffolds
Compound Name Substituent/R-Group Molecular Formula Key Features Reference
Target Compound 2-Chlorophenyl C₁₈H₁₆ClN₂O Chlorine at phenyl para-position enhances lipophilicity and steric bulk.
N-[2-(1H-Indol-3-yl)ethyl]acetamide None (unsubstituted phenyl) C₁₂H₁₄N₂O Lacks halogenation; simpler structure with lower molecular weight.
N-[2-(1H-Indol-3-yl)ethyl]hexanamide Hexanoyl chain C₁₆H₂₁N₂O Aliphatic chain increases hydrophobicity and metabolic stability.
N-[2-(1H-Indol-3-yl)ethyl]benzamide Benzoyl group C₁₇H₁₅N₂O Aromatic substitution may enhance π-π stacking interactions.
2-(6-Chloro-1H-indol-1-yl)-N-[2-(1H-indol-3-yl)ethyl]acetamide 6-Chloroindole C₁₉H₁₇ClN₃O Chlorine on indole alters electronic distribution and binding affinity.

Key Observations :

  • Substituent Position : Chlorine at the 2-position of the phenyl ring (target) versus the 6-position on indole () may lead to divergent biological interactions due to spatial orientation .
  • Aliphatic vs. Aromatic Chains : Compounds with aliphatic chains (e.g., hexanamide) prioritize lipophilicity, whereas benzamide derivatives () emphasize aromatic interactions .
Heterocyclic Variants
Compound Name Core Heterocycle Molecular Formula Functional Impact Reference
Target Compound Indole + 2-chlorophenyl C₁₈H₁₆ClN₂O Dual aromatic systems enable multitarget interactions.
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(2-chlorophenyl)acetamide Benzothiazole C₁₆H₁₂ClF₃N₂O₂S Sulfur-containing heterocycle may improve metabolic resistance.
2-({1-[2-(Azepan-1-yl)-2-oxoethyl]-1H-indol-3-yl}sulfanyl)-N-(4-chlorophenyl)acetamide Azepane + sulfanyl bridge C₂₃H₂₅ClN₃O₂S Sulfur bridge enhances conformational flexibility.

Key Observations :

  • Heterocycle Replacement : Replacing indole with benzothiazole () introduces sulfur, which may alter redox properties and bioavailability .
Physicochemical Properties
  • Solubility : Compounds with polar substituents (e.g., ’s hydroxy and methoxy groups) exhibit higher aqueous solubility than the target compound .

Biological Activity

2-(2-Chlorophenyl)-N-[2-(1H-indol-3-yl)ethyl]acetamide, also known as N-[2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethyl]acetamide, is a compound that belongs to the class of indole derivatives. This class is recognized for its diverse biological activities and potential therapeutic applications. The compound's structure features an indole moiety, which enhances its interaction with various biological targets, making it a subject of interest in pharmacological research.

PropertyDetails
Molecular FormulaC18H17ClN2O
Molecular Weight312.8 g/mol
IUPAC NameN-[2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethyl]acetamide
CAS Number[Not provided]

The mechanism of action for 2-(2-Chlorophenyl)-N-[2-(1H-indol-3-yl)ethyl]acetamide involves its ability to bind to specific receptors and enzymes, influencing various biological pathways. The indole structure allows for high-affinity interactions with multiple molecular targets, including kinases and receptors involved in cancer progression and inflammation.

Anticancer Activity

Research has indicated that compounds similar to 2-(2-Chlorophenyl)-N-[2-(1H-indol-3-yl)ethyl]acetamide exhibit significant anticancer properties. For instance, studies on related indole derivatives have shown potential in inhibiting cell growth and inducing apoptosis in non-small cell lung cancer (NSCLC) cells. The compound's effectiveness can be attributed to its ability to target specific kinases such as c-MET, with reported IC50 values indicating substantial inhibition at micromolar concentrations .

Antimicrobial Properties

Indole derivatives are also known for their antimicrobial properties. Preliminary studies suggest that 2-(2-Chlorophenyl)-N-[2-(1H-indol-3-yl)ethyl]acetamide may possess activity against various bacterial strains, although specific data on this compound is limited. The chlorophenyl substitution is hypothesized to enhance its antimicrobial efficacy by improving membrane permeability and receptor binding.

Anti-inflammatory Effects

The compound's potential anti-inflammatory effects have been explored through its interaction with cyclooxygenase (COX) enzymes. Similar compounds have demonstrated the ability to inhibit COX-1 and COX-2 activities, which are critical in the inflammatory response. The structure-activity relationship (SAR) studies suggest that modifications in the indole ring can significantly affect the anti-inflammatory potency .

Case Studies and Research Findings

  • Inhibition of c-MET Kinase : A study evaluated the inhibitory effects of various indole derivatives on c-MET kinase activity. Compounds similar to 2-(2-Chlorophenyl)-N-[2-(1H-indol-3-yl)ethyl]acetamide showed over 50% inhibition at concentrations around 20 μM, highlighting the importance of the chlorophenyl group in enhancing biological activity .
  • Antimicrobial Evaluation : In vitro assays indicated that related indole compounds exhibited significant antibacterial activity against Gram-positive bacteria, suggesting that structural modifications could lead to improved antimicrobial agents .
  • Anti-inflammatory Studies : Research on structurally similar compounds revealed IC50 values for COX-2 inhibition comparable to established anti-inflammatory drugs like celecoxib, indicating a promising avenue for therapeutic development .

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